2,4-Dinitrothiazole
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Overview
Description
2,4-Dinitrothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is characterized by the presence of two nitro groups (-NO2) attached to the second and fourth positions of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrothiazole typically involves the nitration of thiazole derivatives. One common method includes the reaction of thiazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrothiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,4-diaminothiazole.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Dinitrothiazole involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activities, disruption of cellular processes, and induction of oxidative stress . The compound’s ability to modulate these pathways makes it a valuable tool in biochemical and pharmacological research .
Comparison with Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2,4-Dinitroanisole: Used in the production of explosives and as a chemical intermediate.
2,4-Dinitrobenzene: Utilized in organic synthesis and as a precursor for other chemical compounds.
Uniqueness of 2,4-Dinitrothiazole: this compound stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for diverse applications. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C3HN3O4S |
---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
2,4-dinitro-1,3-thiazole |
InChI |
InChI=1S/C3HN3O4S/c7-5(8)2-1-11-3(4-2)6(9)10/h1H |
InChI Key |
DCRQGZJJUFKWND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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